molecular formula C11H13BrN2 B1374956 6-bromo-1-tert-butyl-1H-benzo[d]imidazole CAS No. 1163707-71-8

6-bromo-1-tert-butyl-1H-benzo[d]imidazole

Cat. No. B1374956
CAS RN: 1163707-71-8
M. Wt: 253.14 g/mol
InChI Key: RMPQGDULPICHJK-UHFFFAOYSA-N
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Description

“6-bromo-1-tert-butyl-1H-benzo[d]imidazole” is a chemical compound with the IUPAC name tert-butyl 6-bromo-1H-benzimidazole-1-carboxylate . It has a molecular weight of 297.15 .


Synthesis Analysis

The synthesis of imidazole compounds has been a topic of interest in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazoles have been synthesized through various methods, including nickel-catalyzed cyclization of amido-nitriles . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .

It has a molecular weight of 297.15 .

Scientific Research Applications

Organic Synthesis

6-Bromo-1-tert-butyl-1H-benzo[d]imidazole is a valuable building block in organic synthesis. It can be used to construct more complex molecules due to its reactive bromine atom, which can undergo various substitution reactions. This compound is particularly useful in the synthesis of diverse heterocyclic compounds that are prevalent in many pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the development of novel therapeutic agents. Its imidazole ring is a common motif in many drugs, and modifications to this core structure can lead to compounds with potential anticancer, antiangiogenic, and antioxidant activities .

Anticancer Research

The imidazole derivatives synthesized from 6-bromo-1-tert-butyl-1H-benzo[d]imidazole have been evaluated for their anticancer properties. Some derivatives have shown inhibitory activity against various human cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antiangiogenic Activity

Compounds derived from 6-bromo-1-tert-butyl-1H-benzo[d]imidazole have also been tested for their ability to inhibit proangiogenic cytokines associated with tumor development. This indicates their potential use in preventing tumor growth and metastasis by hindering the formation of new blood vessels that supply nutrients to tumors .

Antioxidant Properties

Derivatives of 6-bromo-1-tert-butyl-1H-benzo[d]imidazole have been screened for their antioxidant activities. Some have demonstrated significant radical scavenging activities, which is important in protecting cells from oxidative stress and may have implications in preventing diseases related to oxidative damage .

Molecular Docking Studies

Molecular docking studies of 6-bromo-1-tert-butyl-1H-benzo[d]imidazole derivatives have provided insights into their potential mechanism of action as anti-inflammatory agents. These studies help in understanding how these compounds interact with biological targets, which is crucial for drug design and development .

Safety and Hazards

The safety information available indicates that the compound has a GHS07 pictogram and a warning signal word . The precautionary statement is P261 .

Future Directions

The future of imidazole compounds lies in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

6-bromo-1-tert-butylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-11(2,3)14-7-13-9-5-4-8(12)6-10(9)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPQGDULPICHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1-tert-butyl-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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